Cas no 50870-30-9 (benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester)
benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester
- LogP
- 50870-30-9
- DTXSID401214686
- Methyl 2,5-bis(trifluoromethyl)benzoate
- SCHEMBL1995951
- LOPFTBBHYVFNTD-UHFFFAOYSA-N
-
- Inchi: 1S/C10H6F6O2/c1-18-8(17)6-4-5(9(11,12)13)2-3-7(6)10(14,15)16/h2-4H,1H3
- InChI Key: LOPFTBBHYVFNTD-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(F)(F)F)=CC=1C(=O)OC)(F)F
Computed Properties
- Exact Mass: 272.02718
- Monoisotopic Mass: 272.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.4
- Boiling Point: 240.4°C at 760 mmHg
- Flash Point: 69.3°C
- Refractive Index: 1.408
- PSA: 26.3
benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008061-250mg |
Methyl 2,5-bis(trifluoromethyl)benzoate |
50870-30-9 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A015008061-500mg |
Methyl 2,5-bis(trifluoromethyl)benzoate |
50870-30-9 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A015008061-1g |
Methyl 2,5-bis(trifluoromethyl)benzoate |
50870-30-9 | 97% | 1g |
$1445.30 | 2023-09-01 |
benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester
Comprehensive Overview of Benzoic Acid, 2,5-Bis(trifluoromethyl)-, Methyl Ester (CAS No. 50870-30-9)
Benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester (CAS No. 50870-30-9) is a fluorinated aromatic compound widely utilized in advanced chemical synthesis and material science. Its unique structure, featuring two trifluoromethyl groups at the 2 and 5 positions of the benzene ring, grants it exceptional stability and reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty polymers. The methyl ester moiety further enhances its solubility and processing versatility, aligning with modern demands for eco-friendly and high-performance chemicals.
In recent years, the demand for fluorinated compounds like 2,5-bis(trifluoromethyl)benzoic acid methyl ester has surged due to their applications in organic electronics and liquid crystal displays (LCDs). Researchers are particularly interested in its role as a building block for photoactive materials, which are critical for solar cells and OLED technologies. This compound’s ability to modify electron density and thermal properties makes it a hotspot in green chemistry discussions, where sustainability and efficiency are prioritized.
From an industrial perspective, CAS 50870-30-9 is often highlighted in patents related to high-refractive-index polymers and low-dielectric coatings. Its trifluoromethyl groups contribute to reduced moisture absorption and enhanced chemical resistance, addressing key challenges in microelectronics and aerospace materials. Users frequently search for "synthesis of 2,5-bis(trifluoromethyl)benzoate derivatives" or "applications of fluorinated benzoic esters," reflecting its interdisciplinary relevance.
Analytical studies of benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester often focus on its spectroscopic characterization (NMR, IR, and MS) and crystallographic data, which are essential for quality control in commercial production. The compound’s thermal stability (decomposition temperature >250°C) and compatibility with catalytic systems further underscore its utility in cross-coupling reactions, a trending topic in synthetic chemistry forums.
Environmental and regulatory considerations also shape the discourse around 50870-30-9. While fluorinated compounds face scrutiny due to persistence concerns, this ester’s biodegradability potential and low toxicity profile position it favorably compared to perfluorinated alternatives. Searches like "safety of trifluoromethylated esters" or "green alternatives to PFAS" often link to studies involving this compound.
In summary, benzoic acid, 2,5-bis(trifluoromethyl)-, methyl ester exemplifies innovation at the intersection of fluorine chemistry and functional materials. Its adaptability to cutting-edge applications—from flexible electronics to catalysis—ensures its prominence in both academic research and industrial R&D pipelines. As sustainability-driven design gains traction, this compound’s balanced properties will likely fuel further exploration and optimization.
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